molecular formula C10H19NO10 B019205 Trometamol citrate CAS No. 108321-33-1

Trometamol citrate

Cat. No.: B019205
CAS No.: 108321-33-1
M. Wt: 313.26 g/mol
InChI Key: VTMHBUDWQBDMQS-UHFFFAOYSA-N
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Description

Trometamol citrate, also known as tris(hydroxymethyl)aminomethane citrate, is a compound formed by the combination of trometamol and citric acid. Trometamol is a biologically inert amino alcohol that acts as a proton acceptor, commonly used as a buffer in biological and chemical applications. Citric acid is a weak organic acid that is a natural preservative and is used to add an acidic or sour taste to foods and drinks. The combination of these two compounds results in a versatile substance with various applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trometamol citrate involves the neutralization reaction between trometamol and citric acid. The process typically involves dissolving trometamol in water and then slowly adding citric acid under controlled conditions to ensure complete reaction and formation of the citrate salt. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can result in various substituted derivatives of this compound.

Scientific Research Applications

Trometamol citrate has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in various chemical reactions and analytical techniques.

    Biology: Employed in biological assays and experiments to maintain pH stability.

    Medicine: Utilized in formulations for the treatment of metabolic acidosis and as a component in intravenous solutions.

    Industry: Applied in the production of cosmetics, pharmaceuticals, and food products as a buffering agent and stabilizer.

Mechanism of Action

The mechanism of action of trometamol citrate involves its ability to act as a proton acceptor, thereby neutralizing acids and maintaining pH balance. In biological systems, this compound helps to stabilize the pH of bodily fluids, which is crucial for various physiological processes. The molecular targets include hydrogen ions (protons), which are neutralized by the compound, leading to the formation of water and other neutral species.

Comparison with Similar Compounds

    Tromethamine: Another name for trometamol, used interchangeably.

    Citric Acid: A weak organic acid with similar buffering properties.

    Sodium Citrate: A salt of citric acid with similar buffering capabilities.

Uniqueness: Trometamol citrate is unique due to its combination of trometamol and citric acid, providing both buffering capacity and the ability to neutralize acids effectively. This dual functionality makes it particularly useful in applications where precise pH control is required.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMHBUDWQBDMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932478
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6986-91-0, 14504-24-6, 108321-33-1
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6986-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trometamol citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROMETAMOL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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